molecular formula C4H6N2O2 B013704 (S)-5-METHYLHYDANTOIN CAS No. 40856-73-3

(S)-5-METHYLHYDANTOIN

Cat. No.: B013704
CAS No.: 40856-73-3
M. Wt: 114.1 g/mol
InChI Key: VMAQYKGITHDWKL-REOHCLBHSA-N
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Description

Historical Context and Significance of Hydantoin (B18101) Scaffolds

The story of hydantoin begins in 1861, when it was first isolated by Adolf von Baeyer during his research on uric acid. He named the compound "hydantoin" after hydrogenating allantoin (B1664786). wikipedia.org A pivotal moment in the synthesis of hydantoin derivatives came in 1873 when Friedrich Urech synthesized 5-methylhydantoin (B32822) from alanine (B10760859) sulfate (B86663) and potassium cyanate, a method now known as the Urech hydantoin synthesis. wikipedia.orgjddtonline.info This early work laid the foundation for the development of a class of compounds with a versatile and valuable scaffold.

The hydantoin scaffold, chemically known as imidazolidine-2,4-dione, is a five-membered heterocyclic ring containing two nitrogen atoms. wikipedia.orgekb.eg This structure possesses key features that contribute to its significance. It has the capacity to act as both a hydrogen bond donor and acceptor, enabling it to form intermolecular hydrogen bonds with biological targets. ekb.eg This characteristic is crucial for its role in medicinal chemistry. Furthermore, the hydantoin ring has five potential sites for substitution, allowing for the creation of a wide variety of derivatives with diverse properties. nih.gov

Overview of Hydantoin Derivatives in Chemical and Medicinal Sciences

The versatility of the hydantoin scaffold has led to its incorporation into numerous compounds with a broad spectrum of applications. In medicinal chemistry, hydantoin derivatives are recognized as a "privileged scaffold" due to their presence in several clinically used drugs. nih.govekb.eg Notable examples include phenytoin, an anticonvulsant used to treat seizure disorders, and nitrofurantoin, an antibiotic. wikipedia.orgekb.eg The pharmacological activities of hydantoin derivatives are extensive, encompassing anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic properties. ekb.egekb.egwisdomlib.org

Beyond pharmaceuticals, hydantoin derivatives have found utility in various chemical applications. They are used in the synthesis of amino acids, serving as important precursors to optically pure natural and unnatural α-amino acids. openmedscience.com Some N-halogenated derivatives of hydantoin function as disinfecting and sanitizing agents. wikipedia.org Additionally, the hydantoin moiety is present in certain agricultural chemicals, including fungicides. wikipedia.orgchemimpex.com

Enantiomeric Forms of Hydantoins: Importance of Chirality

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. mdpi.comveranova.com Many organic molecules, including hydantoin derivatives with a substituent at the 5-position, can exist as enantiomers. These stereoisomers often exhibit different biological activities because biological systems, such as enzymes and receptors, are themselves chiral. mdpi.comveranova.com

The interaction between a chiral drug and its biological target is highly specific, and as a result, one enantiomer may be pharmacologically active while the other is inactive or even exhibits undesirable effects. mdpi.com Therefore, the synthesis and separation of single enantiomers of chiral hydantoins are of significant importance in drug development to ensure efficacy and safety. mdpi.comacs.org The development of methods to produce enantiomerically pure compounds is a key focus in modern synthetic chemistry. veranova.com (S)-5-Methylhydantoin is one such enantiomerically pure compound, and its specific stereochemistry dictates its unique properties and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAQYKGITHDWKL-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423560
Record name Methylhydantoin-5-(L)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40856-73-3
Record name Methylhydantoin-5-(L)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational Chemistry and Theoretical Studies of S 5 Methylhydantoin and Hydantoin Systems

Tautomerism Stability of Hydantoin (B18101) Derivatives

Tautomerism, the interconversion of structural isomers, is a key characteristic of hydantoin and its derivatives. Theoretical calculations are essential for determining the relative stabilities of different tautomeric forms, which often coexist in equilibrium.

Density Functional Theory (DFT) has become a primary method for analyzing the tautomerism of hydantoin derivatives due to its ability to accurately predict energetic and thermodynamic properties. researchgate.net Various studies employ DFT to investigate the relative stabilities of tautomers in both the gas phase and in solution. orientjchem.org

A common approach involves optimizing the geometries of all possible tautomers and their transition states at a specific level of theory, such as B3LYP/6-311+G(d,p). orientjchem.orgeurjchem.com Subsequently, single-point energy calculations with a more extensive basis set, like 6-311+G(2df,2p) or 6-311++(3df,2p), are performed to refine the energy values. orientjchem.orgeurjchem.com These calculations consistently show that for hydantoin and its simple derivatives, the diketo tautomer is the most stable form by a significant margin. orientjchem.org For instance, in unsubstituted hydantoin, the diketo form is calculated to be at least 17.0 kcal/mol more stable than any other tautomer. orientjchem.org

In the case of 5-methylhydantoin (B32822), DFT calculations at the B3LYP/6-311+(d,p) level have been used to predict the stabilities of various tautomers. eurjchem.comscispace.com These studies confirm that the diketo form remains the most stable, and the activation barriers for tautomerization are high enough to suggest it should be the predominant species in the gas phase. eurjchem.comscispace.com The effect of solvents on tautomeric stability is often modeled using methods like the Polarizable Continuum Model (PCM), which has shown that while the relative energy ordering of tautomers can be influenced by solvent polarity, the diketo form generally remains the most favored. orientjchem.orgarabjchem.org

The electron affinity (EA) of a molecule, which describes the energy change upon adding an electron, is a fundamental electronic property. It is significantly influenced by the presence and nature of substituent groups on the hydantoin ring. researchgate.net Theoretical studies predict that the adiabatic electron affinity (AEA), where the anion is allowed to relax to its equilibrium geometry, can be increased or decreased depending on the substituent's electron-donating or electron-withdrawing character and its position. researchgate.netthebioscan.com

Calculations using methods like B3PW91/6-311+G(2df,2p) at B3LYP/6-31+G(d,p) optimized geometries have been employed to predict the AEA of various hydantoin derivatives. researchgate.net The accuracy of these DFT methods is often benchmarked against high-level composite ab-initio methods such as G4, G3B3, and CBS-QB3. researchgate.net

Generally, electron-withdrawing groups (EWGs) tend to increase the AEA, making the molecule more likely to accept an electron. researchgate.net Conversely, electron-donating groups (EDGs), such as the methyl group in (S)-5-Methylhydantoin, are expected to decrease the AEA relative to the unsubstituted hydantoin. researchgate.net For example, studies on 3-arylhydantoins have shown that electron-attracting groups on the aryl ring significantly affect molecular fragmentation pathways, which are related to electron distribution and stability. rsc.org Similarly, research on various substituted hydantoins indicates that EWGs increase electrophilicity, while EDGs enhance nucleophilicity. researchgate.net The binding affinities of hydantoin derivatives to biological targets can also be affected, with EWGs on a benzene-sulfonamide moiety increasing binding affinity to the Bcl-2 protein. ekb.eg

Table 1: Effect of Substituent Type on Electronic Properties of Hydantoin Derivatives researchgate.netekb.eg

Substituent TypeGeneral Effect on Adiabatic Electron Affinity (AEA)General Effect on ElectrophilicityExample Application
Electron-Donating Group (EDG)DecreasesDecreasesIncreases nucleophilicity
Electron-Withdrawing Group (EWG)IncreasesIncreasesCan enhance binding to protein targets

To understand how substituents influence electron affinity, researchers use analysis methods like Natural Bond Orbital (NBO) to compute properties such as natural spin density and natural atomic charges. researchgate.netresearchgate.net This analysis provides a detailed picture of the electron distribution in both the neutral molecule and its corresponding anion radical. researchgate.net

In studies of hydantoin derivative anions, NBO analysis, often performed at the B3LYP/6–31+G(d,p) level, reveals the location of the unpaired electron. researchgate.net For a majority of the investigated hydantoins, the maximum spin density is found to be primarily located on the C4 carbonyl carbon atom. researchgate.net

Natural Population Analysis (NPA) is used to calculate the charges on each atom. arabjchem.orgresearchgate.net In the hydantoin ring, the nitrogen atoms at positions N1 and N3 typically carry the largest negative charges, making them likely sites for electrophilic interaction. arabjchem.orgresearchgate.net The introduction of a substituent, such as a methyl group at C5, alters the charge distribution throughout the ring. researchgate.net This redistribution of charge and spin density upon anion formation explains the observed trends in AEA, as the stability of the anion is directly related to how effectively the extra charge and spin can be delocalized. researchgate.net The geometries of the anions are often distorted compared to their neutral parent molecules, reflecting the changes in electronic structure upon electron attachment. researchgate.net

Influence of Substituent Groups on Electron Affinity (EA) and Adiabatic Electron Affinity (AEA)

Conformational Analysis of Hydantoin-Based Structures

The three-dimensional shape, or conformation, of hydantoin derivatives is crucial to their function, particularly in biological contexts. scielo.org.mx Computational methods are widely used to explore the conformational landscape of these molecules, identifying stable conformers and the energy barriers between them.

In silico conformational analysis, or molecular modeling, is a powerful technique for investigating the preferred shapes of flexible molecules. nih.govresearchgate.net For hydantoin-based structures, this often involves a combination of molecular mechanics (MM) and quantum mechanics (QM) methods. acs.org A common strategy is to perform an initial conformational search using a Monte Carlo or molecular dynamics approach with a force field (MM), followed by geometry optimization of the low-energy conformers using DFT. acs.orgrsc.org

These computational studies help determine the propensity of hydantoin-based peptidomimetics to adopt defined secondary structures, such as α-helices or β-turns. nih.govacs.orgrsc.org For example, molecular modeling has shown that while an open α-helix conformation can be slightly favorable, a closed β-turn conformation is often preferred in solution and the solid state for certain hydantoin peptidomimetics. nih.govacs.org The stability of these conformations is often dictated by intramolecular hydrogen bonds, which can be identified and characterized through computational analysis. acs.orgrsc.org In the case of 5-acetic acid hydantoin, a conformationally flexible derivative, DFT calculations identified 13 distinct conformers on its potential energy surface. uc.pt

The five-membered hydantoin ring itself is a subject of conformational interest. While often depicted as planar, both experimental data from X-ray crystallography and theoretical calculations show that the ring can exhibit deviations from perfect planarity. nih.govresearchgate.net Most hydantoin derivatives, however, adopt a planar or nearly planar (quasi-planar) geometry. researchgate.netgrafiati.com

This general tendency towards planarity is driven by π-electron delocalization within the N-C-N-C=O system of the ring. grafiati.com Theoretical studies, such as those using DFT at the B3LYP/6-311++G(d,p) level, confirm that the hydantoin ring in molecules like this compound is essentially planar. aip.orgresearchgate.net However, the degree of planarity can be influenced by substituents and by crystal packing forces. nih.gov For instance, in bridged hydantoins where the ring is part of a larger, strained polycyclic system, the N3 atom can become significantly pyramidalized (non-planar), while the C2 and C4 atoms tend to remain planar. nih.gov The C5 atom, being sp³-hybridized, is a natural site of puckering, though the presence of non-hydrogen substituents at C5 can reduce π-delocalization around this atom, reinforcing its sp³ character. aip.org

Electronic Effects within the Hydantoin Ring System

The electronic environment of the hydantoin ring is complex, characterized by the interplay of electron-donating and electron-withdrawing groups. These interactions significantly influence the ring's geometry, reactivity, and spectroscopic properties.

The planarity or quasi-planarity of the hydantoin ring is largely determined by this π-electron delocalization, which extensively involves the two nitrogen atoms. aip.orgresearchgate.net For 5-methylhydantoin, the molecule is predicted to have a quasi-planar skeleton, with the atoms of the hydantoin ring deviating only slightly from a plane. researchgate.net

Table 1: Key Electronic Interactions in the Hydantoin Ring

InteractionDescriptionConsequence
π-Electron Delocalization Delocalization of lone pair electrons from nitrogen atoms to the carbonyl groups. aip.orgresearchgate.netContributes to the planarity and stability of the hydantoin ring. aip.orgresearchgate.net
Hyperconjugation Delocalization of σ-electrons from the C-H bonds of the C5-methyl group into the ring's π-system. aip.orggrafiati.comFurther stabilizes the molecule by spreading electron density. allen.in

A key electronic feature of the hydantoin ring is the donation of π-electron density from the nitrogen atoms to the carbonyl groups (N-to-(C=O) π-electron donation). aip.orggrafiati.comdntb.gov.uaresearchgate.net This electron donation is a significant factor influencing the bond lengths within the ring. For instance, the C2=O bond, which is adjacent to two nitrogen atoms, is typically longer than the C4=O bond, which is adjacent to only one nitrogen atom. researchgate.netiucr.org This is because the N3 atom donates electron density to both the C2=O and C4=O bonds, with a preference for the C4=O bond, while the N1 atom donates only to the C2=O bond. aip.org

Complementing the π-electron donation, there is also a phenomenon known as σ system back-donation. This involves the back-donation of electron density from the σ-lone electron pairs of the oxygen atoms to the ring. aip.orggrafiati.comdntb.gov.uaresearchgate.net This interplay of electron donation and back-donation creates a complex electronic structure that dictates the chemical and physical properties of hydantoin derivatives. aip.org

Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, have been employed to quantify these electronic effects. grafiati.com These studies confirm that the nitrogen atoms bear a partial positive charge in the π-system, while the oxygen atoms have a partial negative charge, consistent with the resonance model. aip.org

π-Electron Delocalization and Hyperconjugation

Intermolecular Interactions and Supramolecular Organization

The hydantoin ring, with its two N-H donor groups and two C=O acceptor groups, is an excellent building block for forming intricate supramolecular structures through hydrogen bonding. iucr.orgrsc.orgunipd.it These non-covalent interactions are fundamental to the crystal packing and self-assembly of hydantoin derivatives. mie-u.ac.jpnumberanalytics.comnih.gov

Hydrogen bonding is the dominant intermolecular force governing the solid-state structures of hydantoins. unipd.itrsc.org The N-H groups act as hydrogen bond donors, while the carbonyl oxygen atoms serve as acceptors. iucr.org A survey of the Cambridge Structural Database reveals several common hydrogen-bonding motifs in hydantoin derivatives. iucr.orgrsc.org These include the formation of dimers and chains. iucr.orgresearchgate.net

In many hydantoin structures, molecules form dimers through N-H···O=C hydrogen bonds. unipd.it These dimers can then further assemble into more complex networks. The versatility of the hydantoin ring as a supramolecular synthon arises from the different ways these hydrogen bonds can be formed. iucr.org For instance, one carbonyl oxygen can accept two hydrogen bonds while the other is not involved, or each carbonyl oxygen can accept one hydrogen bond. rsc.org The specific pattern adopted is influenced by factors such as the nature and size of substituents on the hydantoin ring. rsc.org

Table 2: Common Hydrogen Bonding Motifs in Hydantoin Derivatives

MotifDescription
Dimers Two hydantoin molecules linked by N-H···O=C hydrogen bonds. unipd.it
Chains Hydantoin molecules linked in a linear fashion through hydrogen bonds. iucr.org
Rings Formation of cyclic hydrogen-bonded structures, such as a "chain of rings". iucr.org

A particularly fascinating aspect of the supramolecular chemistry of certain hydantoin derivatives is their ability to self-assemble into hexameric rosette structures. rsc.orgrsc.org These rosettes are formed by six hydantoin molecules held together by a network of hydrogen bonds, creating a disc-like supramolecular assembly. rsc.orgresearchgate.net The formation of these rosettes is a spontaneous process driven by the complementary hydrogen bonding sites on the hydantoin ring. rsc.orgresearchgate.net

These hexameric rosettes can then stack on top of each other, leading to the formation of one-dimensional columnar structures. rsc.orgresearchgate.net This stacking is often driven by π-π interactions between the aromatic cores of the rosettes. rsc.org The nature of the substituents on the hydantoin ring can significantly influence the planarity of the rosette and the efficiency of the stacking. rsc.org For example, some derivatives form bowl-shaped rosettes that hinder strong π-π stacking, while others form planar rosettes that promote crystallization. rsc.org

This hierarchical self-assembly from individual molecules to rosettes and then to columnar stacks is a prime example of how molecular-level information encoded in the hydantoin structure can be translated into well-defined nanoscale architectures. researchgate.netacs.org These supramolecular polymers can exhibit interesting material properties, such as forming liquid crystals and gels. rsc.orgrsc.orgresearchgate.net

Enzymatic Transformations and Biocatalysis Involving S 5 Methylhydantoin

Hydantoinase Enzymes and their Role in Chiral Amino Acid Production

The core function of a hydantoinase is to catalyze the hydrolytic ring-opening of a 5-substituted hydantoin (B18101). nih.gov In the case of 5-methylhydantoin (B32822), the enzyme facilitates the cleavage of the cyclic amide bond (specifically the N3-C4 bond) to yield the corresponding N-carbamoyl-amino acid. sci-hub.seresearchgate.net This reaction is reversible, with the hydrolytic direction favored under alkaline conditions (pH 9-10) and the cyclization reaction favored under more neutral or acidic conditions (pH 7-8). sci-hub.setandfonline.com For instance, a D-hydantoinase from Pseudomonas sp. showed an optimal pH of around 8.0 for the hydrolysis of D-5-benzylhydantoin. tandfonline.com Some hydantoinases are ATP-dependent, meaning they require the energy from ATP hydrolysis to drive the ring cleavage, which can be a limiting factor in industrial production. tandfonline.comnih.gov However, many industrially relevant hydantoinases are ATP-independent. tandfonline.com

A critical feature of hydantoinases is their stereoselectivity, which is the basis for producing enantiomerically pure amino acids. nih.gov These enzymes are generally classified as D-selective or L-selective, based on their preference for hydrolyzing either the D- or L-enantiomer of a 5-substituted hydantoin. nih.gov For example, a hydantoinase from Pseudomonas aeruginosa MCM B-887 was found to be D-selective, acting on substrates like 5-methylhydantoin. nih.gov Conversely, some enzymes, like the one from Arthrobacter aurescens, can exhibit substrate-dependent enantioselectivity; it is strictly L-selective for D,L-5-indolylmethylhydantoin but D-selective for D,L-methylthioethylhydantoin. drugbank.com This selectivity dictates which enantiomer of the final amino acid will be produced. A D-selective hydantoinase will hydrolyze (R)-5-methylhydantoin to N-carbamoyl-D-alanine, leaving (S)-5-methylhydantoin unreacted initially. researchgate.net

Examples of Hydantoinase Stereoselectivity

Enzyme Source OrganismSelectivitySubstrate(s) MentionedReference
Pseudomonas aeruginosa MCM B-887D-selective5-methyl hydantoin, 5-phenyl hydantoin nih.gov
Bacillus stearothermophilus NS1122APrefers D-form over L-form5-substituted hydantoins tandfonline.com
Arthrobacter aurescens DSM 3745Substrate-dependent (L- or D-selective)D,L-5-indolylmethylhydantoin, D,L-methylthioethylhydantoin drugbank.com
Flavobacterium sp. AJ-3912Non-stereospecific hydantoin hydrolaseDL-Arylalkylhydantoins tandfonline.com

The product of the hydantoinase-catalyzed ring opening of this compound is N-carbamoyl-L-alanine. tandfonline.com This N-carbamoyl amino acid is a crucial intermediate in the biocatalytic pathway. tandfonline.com Following its formation, a second enzyme, an N-carbamoyl-L-amino acid amidohydrolase (L-carbamoylase), specifically hydrolyzes the N-carbamoyl group to produce the final L-amino acid (L-alanine) and releases ammonia (B1221849) and carbon dioxide. researchgate.nettandfonline.com The high stereospecificity of the carbamoylase is vital; for instance, N-carbamoyl-amino acid amidohydrolases are often strictly L-specific, ensuring that only the desired L-amino acid is formed, even if the initial hydantoinase step is not perfectly selective. tandfonline.comtandfonline.com

To achieve a theoretical yield of 100%, the unreacted hydantoin enantiomer must be converted to the form that the hydantoinase can hydrolyze. nih.gov In the case of producing L-alanine using an L-selective hydantoinase, the (R)-5-methylhydantoin remaining after the initial enzymatic step needs to be converted to this compound. This is accomplished through racemization. nih.govresearchgate.net This racemization can occur spontaneously under the slightly alkaline conditions (pH 8.0-10.0) often used for the hydantoinase reaction. tandfonline.comresearchgate.netd-nb.info However, for substrates that racemize slowly, a third enzyme, hydantoin racemase, is introduced. nih.govresearchgate.net

This combination of stereoselective hydrolysis and in-situ racemization of the substrate is known as a dynamic kinetic resolution (DKR). researchgate.netresearchgate.net By continuously converting the undesired enantiomer into the desired one, the entire racemic mixture of the starting material (e.g., DL-5-methylhydantoin) can be channeled towards the production of a single, optically pure amino acid, thereby maximizing the yield. researchgate.netd-nb.inforesearchgate.net

N-Carbamyl Amino Acid Intermediates

Substrate Specificity and Enantioselectivity of Hydantoinases

The substrate specificity of hydantoinases can be broad, with many enzymes capable of hydrolyzing a range of 5-substituted hydantoins. nih.govtandfonline.com For example, the D-hydantoinase from Geobacillus stearothermophilus is active towards D,L-5-methylhydantoin and other small aliphatic hydantoins but shows low activity for bulkier substrates like 5-benzylhydantoin. nih.gov This suggests that the size and nature of the substituent at the C5 position of the hydantoin ring are critical for enzyme recognition and activity. nih.gov Some hydantoinases, particularly those from Pseudomonas species, have been noted for their broad specificity, even acting on substrates like DL-(4-aminobutyl)hydantoin. tandfonline.com However, hydantoins with charged groups in the side chain are typically not hydrolyzed. researchgate.net

The structural basis for the substrate specificity and enantioselectivity of hydantoinases lies within the architecture of their active site. nih.govacs.org X-ray crystal structures, such as that of the D-hydantoinase from Bacillus stearothermophilus SD1, reveal a classic TIM barrel fold. nih.govproteopedia.org The substrate binding pocket is formed by loops that connect the β-strands and α-helices of the barrel. capes.gov.br These loops, termed "stereochemistry gate loops" (SGLs), contain key amino acid residues that interact directly with the exocyclic substituent at the C5 position of the hydantoin substrate. capes.gov.br

For the D-hydantoinase from B. stearothermophilus SD1, hydrophobic and bulky residues such as Met63, Leu65, Phe152, and Phe159 are crucial for interacting with the substituent. capes.gov.br The size and properties of these residues create steric and electronic constraints that determine which substrates can bind effectively and in the correct orientation for stereoselective hydrolysis. nih.govcapes.gov.br Rational engineering of these sites, for example by mutating a bulky residue like phenylalanine to a smaller one like alanine (B10760859) (F159A), has been shown to dramatically alter substrate specificity, in some cases enhancing activity towards previously disfavored bulky substrates by over 200-fold. capes.gov.br This demonstrates that the recognition of the exocyclic group, such as the methyl group in 5-methylhydantoin, is a key determinant of the enzyme's catalytic efficiency and enantioselectivity. nih.govcapes.gov.br

Key Residues in D-Hydantoinase Active Site for Substrate Recognition

EnzymeKey ResiduesInteraction RoleReference
D-hydantoinase from Bacillus stearothermophilus SD1Met63, Leu65, Phe152, Phe159Form the substrate binding pocket and interact with the exocyclic substituent, influencing specificity and enantioselectivity. capes.gov.br
D-hydantoinase from Geobacillus stearothermophilus ATCC 31783F159, W287Mutations (F159A, W287A) affect catalytic efficiency towards substrates like D,L-5-methylhydantoin. nih.gov

Molecular Evolution and Engineering of Hydantoin-Hydrolyzing Enzymes

The molecular evolution and engineering of enzymes that act on hydantoins are pivotal for their industrial application. These efforts aim to enhance enzyme activity, stability, and selectivity.

The hydantoinase process is a well-established enzymatic method for producing optically pure amino acids. This system typically involves the coordinated action of three key enzymes: a hydantoinase, an N-carbamoylase, and a hydantoin racemase. nih.gov The hydantoinase performs the stereoselective ring-opening of a 5-monosubstituted hydantoin to an N-carbamoyl-amino acid. kyoto-u.ac.jpresearchgate.net The N-carbamoylase then hydrolyzes this intermediate to the corresponding amino acid. nih.gov The hydantoin racemase facilitates the conversion of the remaining unreacted hydantoin enantiomer, allowing for a theoretical yield of 100% for the desired optically pure amino acid. nih.gov

A notable example of such a system is found in the bacterium Agrobacterium tumefaciens RU-OR. core.ac.uk This strain is utilized in the commercial production of D-p-hydroxyphenylglycine from D,L-5-p-hydroxyphenylhydantoin. core.ac.ukresearchgate.net The enzymatic machinery in A. tumefaciens RU-OR consists of a D-hydantoinase (encoded by the hyuH gene) and a D-N-carbamoylase (encoded by the hyuC gene). researchgate.netnih.gov

Intensive research on A. tumefaciens RU-OR has revealed further complexity. It was discovered that this strain possesses two separate and distinct D-selective N-carbamoylase-encoding genes, ncaR1 and ncaR2. core.ac.uk These genes are located at different positions on the chromosome and have different nucleotide and predicted amino acid sequences, highlighting the novel biocatalytic properties of this organism's enzyme system. core.ac.uk The genes responsible for hydantoin hydrolysis (hyu genes) are often found organized in gene clusters, which can also include genes for hydantoin transporters, indicating a coordinated physiological role. nih.gov

Enzyme/ProteinGene (in A. tumefaciens)Function in Hydantoin Metabolism
D-HydantoinasehyuHCatalyzes the ring-opening of the D-hydantoin enantiomer to a D-N-carbamoyl-amino acid. researchgate.netnih.gov
D-N-CarbamoylasehyuC, ncaR1, ncaR2Hydrolyzes the D-N-carbamoyl-amino acid to the final D-amino acid. core.ac.ukresearchgate.netnih.gov
Hydantoin RacemasehyuAInterconverts L-hydantoin and D-hydantoin, allowing for complete conversion. nih.gov
Hydantoin TransporterhyuPFacilitates the uptake of hydantoin substrates into the bacterial cell. nih.gov

The expression of hydantoin-hydrolyzing enzymes in microorganisms like Agrobacterium tumefaciens is often tightly controlled. In strain RU-OR, the enzyme activity is subject to regulation by nitrogen catabolite repression and is induced by the presence of hydantoin or its analogues in the growth medium. researchgate.netresearchgate.netresearchgate.net Understanding this complex regulatory network is crucial for manipulating the system to enhance biocatalytic efficiency. nih.govresearchgate.net

Scientists have successfully created mutant strains of A. tumefaciens with modified regulation, such as strains that are inducer-independent or no longer affected by nitrogen catabolite repression. core.ac.ukresearchgate.net While these initial mutants did not always show significantly higher enzyme activity, further strategies, such as manipulating the growth medium or over-expressing global nitrogen regulatory factors, have led to enhanced levels of hydantoinase and N-carbamoylase activity. researchgate.net

A powerful technique for enzyme manipulation is directed evolution. This method involves introducing random mutations into the enzyme's gene and then screening for variants with improved properties. nih.govcaltech.edu Through directed evolution, researchers have successfully inverted the enantioselectivity of a D-selective hydantoinase from Arthrobacter sp. to become L-selective, which improved the production of L-methionine. nih.gov This process not only changed the selectivity but also increased the enzyme's total activity fivefold. nih.gov Rational design, which uses knowledge of the enzyme's three-dimensional structure to predict beneficial mutations, is another key strategy. kaist.ac.krmdpi.com By identifying amino acids in the substrate-binding site, scientists can engineer mutant enzymes with altered substrate specificity, for example, to accommodate bulkier hydantoin derivatives. mdpi.com

Elucidation of Hydantoin-Hydrolyzing Enzyme Systems (e.g., Agrobacterium tumefaciens RU-OR)

Bioremediation and Metabolic Pathways of Hydantoins in Microorganisms

Hydantoin-hydrolyzing enzymes are part of broader metabolic pathways in microorganisms. In many bacteria, these enzymes are involved in the reductive catabolic pathway of pyrimidines, where they are essential for utilizing compounds like uracil (B121893) and thymine (B56734) as nitrogen and carbon sources. mdpi.com The enzyme dihydropyrimidinase (EC 3.5.2.2), for instance, which is involved in pyrimidine (B1678525) degradation, is also known to function as a hydantoinase, catalyzing the ring-opening of hydantoins. kyoto-u.ac.jpresearchgate.net This dual functionality suggests an evolutionary link and a fundamental role for these enzymes in core metabolic processes. mdpi.com

The metabolic capabilities of various microorganisms to transform hydantoin derivatives are also being explored for bioremediation purposes. nih.gov Fungi, such as Cunninghamella echinulata, have demonstrated the ability to metabolize novel hydantoin derivatives that have potential as UV-filtering sunscreen agents. nih.gov The primary transformation reactions observed include O-dealkylation and hydroxylation of the phenyl ring. nih.gov Such studies are important for understanding the environmental fate and potential biodegradation pathways of synthetic hydantoin compounds that may be released into the environment. nih.gov

Advanced Analytical Methodologies for Chiral Purity and Characterization

High-Performance Liquid Chromatography (HPLC) for Enantioseparation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. The method's efficacy for chiral compounds hinges on the use of a chiral environment, most commonly achieved by employing a Chiral Stationary Phase (CSP). The differential interaction between the two enantiomers of 5-methylhydantoin (B32822) and the CSP leads to different retention times, allowing for their separation and quantification.

The selection of an appropriate Chiral Stationary Phase (CSP) is the most critical factor in achieving successful enantioseparation via HPLC. These phases are composed of a single enantiomer of a chiral selector that is immobilized onto a solid support, typically silica (B1680970) gel. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. The stability of these complexes differs, leading to variations in retention times.

Polysaccharide-based CSPs are the most widely used and versatile chiral selectors for HPLC. These phases, typically derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica support, offer a broad range of applicability for separating chiral compounds. The chiral recognition mechanism is attributed to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves and cavities of the polysaccharide structure.

For the separation of hydantoin (B18101) derivatives, polysaccharide-based CSPs have demonstrated considerable success. For instance, a study on the enantioseparation of 3,5-disubstituted hydantoin derivatives utilized various polysaccharide-based CSPs, including Chiralpak AD-H and Chiralcel OD-H. The separation is influenced by the nature of the substituents on the hydantoin ring, which affects how the molecule interacts with the CSP.

Table 1: Example HPLC Conditions for Separation of Hydantoin Analogs on Polysaccharide-Based CSPs

ParameterCondition
Column Chiralpak AD-H
Mobile Phase Hexane/Isopropanol (B130326)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C
Analytes 3,5-disubstituted hydantoin derivatives

This table represents typical starting conditions for method development for hydantoin derivatives based on published research.

Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic cavity and a hydrophilic exterior. The mechanism of chiral recognition with cyclodextrin-based CSPs primarily involves the formation of inclusion complexes. The analyte, in this case, 5-methylhydantoin, enters the cyclodextrin (B1172386) cavity, and its fit is dependent on its stereochemistry. Secondary interactions between the substituents on the analyte and the hydroxyl groups at the rim of the cyclodextrin further stabilize the complex, leading to chiral discrimination. The enantiomer that forms the more stable inclusion complex is retained longer on the column.

Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, are used as chiral selectors in phases like CHIROBIOTIC T and CHIROBIOTIC V. These CSPs are known for their multimodal capabilities, allowing for separation in reversed-phase, normal-phase, and polar organic modes. The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, ionic interactions, and steric repulsion within the intricate basket-like structure of the macrocycle. For a molecule like 5-methylhydantoin, which contains hydrogen bond donors and acceptors, these phases can offer effective enantioseparation.

Cyclodextrin Inclusion Complexes

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This technique often provides faster separations and reduced solvent consumption compared to HPLC. Polysaccharide-based CSPs are widely used in SFC and have proven effective for the separation of a broad range of chiral compounds, including those with structures similar to 5-methylhydantoin. The principles of chiral recognition on the CSP are similar to those in HPLC, but the unique properties of the supercritical fluid mobile phase can lead to different selectivity and improved efficiency.

Mobile Phase Optimization for Chiral Resolution

The composition of the mobile phase plays a critical role in achieving optimal chiral resolution. In normal-phase HPLC, the mobile phase typically consists of a non-polar solvent like hexane, with a small amount of a polar modifier, or "alcohol," such as isopropanol or ethanol. The type and concentration of the alcohol modifier can significantly impact the retention and resolution of the enantiomers. By adjusting the mobile phase composition, the interactions between the analyte, the CSP, and the mobile phase can be fine-tuned to maximize the separation factor (α) and resolution (Rs). For example, increasing the concentration of the alcohol modifier generally leads to shorter retention times but may decrease resolution if not optimized correctly.

Analytical and Preparative Scale Separations

The separation of enantiomers is a critical step in obtaining pure (S)-5-Methylhydantoin. Chromatographic methods are highly effective for achieving high-purity enantiomers. mdpi.com Techniques such as high-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and gas chromatography (GC) are primary methods for chiral resolution. mdpi.com

For hydantoin derivatives, preparative HPLC using chiral stationary phases has proven successful. For instance, the enantiomers of syn- and anti-allyl hydantoins were separated to an enantiomeric excess (e.e.) of over 99% on a CHIRAL ART Amylose-SA semi-preparative column. mdpi.com Similarly, the separation of 5-methyl-5-phenylhydantoin (B155086) enantiomers has been achieved using Astec Chirobiotic V2 columns. chromatographyonline.com While direct data on this compound is limited, these examples with structurally similar compounds illustrate the applicability of the methodology.

Another powerful technique for separating enantiomers on a larger scale is preferential crystallization, particularly for compounds that form conglomerates. rsc.orgresearchgate.net This method involves seeding a supersaturated racemic solution with a crystal of the desired enantiomer, inducing its crystallization. rsc.org The success of this technique has been demonstrated for related compounds like (±) 5-ethyl-5-methylhydantoin. researchgate.net

Membrane-based separation is an emerging technology for chiral resolution that shows potential for large-scale production. researchgate.netmdpi.com These methods utilize chiral polymeric membranes that selectively interact with one enantiomer. mdpi.com

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of this compound.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For hydantoin derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net

Representative ¹H and ¹³C NMR Data for Related Hydantoin Compounds

Compound Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
5-methyl-3-phenyl-5-(pyrrolidin-1-yl)imidazolidine-2,4-dione DMSO-d₆ 1.57 (s, 3H, Me) 23.0 (Me), 75.0 (Hyd C-5), 154.2 (Hyd C-2), 173.0 (Hyd C-4) jst.go.jp
5-methylene-3-phenylimidazolidine-2,4-dione Not Specified Not Specified Not Specified jst.go.jp

This table presents data for structurally related compounds to provide an indication of expected chemical shifts.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acs.org The IR spectrum of 5-methylhydantoin shows characteristic absorption bands corresponding to the various vibrational modes of the molecule. acs.org

Key functional groups in 5-methylhydantoin include N-H bonds and carbonyl (C=O) groups within the hydantoin ring. The IR spectra of related hydantoin compounds, such as 5-methylene-3-(4-chlorophenyl)imidazolidine-2,4-dione and 5-methylene-3-(4-methoxyphenyl)imidazolidine-2,4-dione, show strong carbonyl absorption bands in the range of 1665-1789 cm⁻¹. jst.go.jp For 5-isopropyl-5-methylhydantoin, the solid-state IR spectrum was also measured to characterize the compound. eurjchem.com

Characteristic IR Absorption Bands for Hydantoin Derivatives

Compound Technique Wavenumber (cm⁻¹) Assignment Reference
5-methylene-3-(4-chlorophenyl)imidazolidine-2,4-dione KBr 1775, 1728, 1671 C=O stretching jst.go.jp
5-methylene-3-(4-methoxyphenyl)imidazolidine-2,4-dione KBr 1789, 1765, 1714, 1665 C=O stretching jst.go.jp

This table provides examples of IR data from similar hydantoin structures.

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy by providing a precise measurement of its mass-to-charge ratio. For this compound (C₄H₆N₂O₂), the calculated monoisotopic mass is approximately 114.0429 g/mol . HRMS can confirm this elemental formula. For instance, the HRMS data for N-methoxy-N-methylcyanoformamide (C₄H₆N₂O₂), an isomer of 5-methylhydantoin, showed a calculated m/z for [M+H]⁺ of 115.0508, with a found value of 115.0497, confirming its elemental composition. orgsyn.org

Studies on related hydantoin compounds have successfully employed X-ray diffraction to determine their crystal structures. For example, the crystal structures of both racemic and enantiomerically pure 5-isopropyl-5-methylhydantoin have been determined, revealing details about their molecular geometries and intermolecular interactions, such as N−H···O hydrogen bonds. eurjchem.com The crystal structure of a polymorph of racemic 5-methylhydantoin has also been determined by X-ray diffraction. acs.org While a specific crystal structure for this compound was not found in the search results, the successful application of this technique to closely related compounds underscores its importance for the definitive structural elucidation of this enantiomer. acs.orgeurjchem.com

High-Resolution Mass Spectrometry (HRMS)

Circular Dichroism (CD) for Conformational Studies

Circular dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. nih.gov It is an invaluable tool for studying chiral molecules and can provide information about their absolute configuration and conformation in solution. nih.govrsc.org

The application of CD spectroscopy, often in conjunction with theoretical calculations like density functional theory (DFT), has been instrumental in assigning the absolute configuration of chiral hydantoin derivatives. mdpi.com For instance, the absolute configuration of the four enantiomers of an allyl hydantoin was determined by comparing their experimental electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra with calculated spectra. mdpi.com This approach allows for the non-destructive determination of the stereochemistry of chiral centers.

Biological Significance and Role in Metabolic Pathways

Hydantoin (B18101) Derivatives as Metabolic Intermediates

Hydantoin and its derivatives are significant molecules that participate in various metabolic processes across a wide range of organisms. One of the most well-known hydantoin derivatives is allantoin (B1664786) (5-ureidohydantoin), a major metabolic intermediate in bacteria, fungi, plants, and animals. openmedscience.com In many organisms, allantoin is a key product of purine (B94841) catabolism.

Hydantoin structures also serve as crucial intermediates in the biosynthesis of amino acids. openmedscience.com They can be chemically or enzymatically hydrolyzed to produce optically pure α-amino acids, a process of significant industrial importance. openmedscience.com

In the realm of microbial metabolism, certain bacteria utilize enzymes like dihydropyrimidinase, which is involved in the reductive degradation of pyrimidines. kyoto-u.ac.jp This enzyme can also hydrolyze 5-monosubstituted hydantoins to yield N-carbamoyl-D-amino acids, linking hydantoin metabolism to pyrimidine (B1678525) degradation pathways. kyoto-u.ac.jp Furthermore, N-methylhydantoin has been identified as a bacterial metabolite resulting from the degradation of creatinine. hmdb.ca In mammals, the metabolic processing of 1-methylhydantoin (B147300) proceeds through the formation of 5-hydroxy-1-methylhydantoin, highlighting its role as a metabolic intermediate in higher organisms as well. hmdb.ca

Oxidative Degradation Pathways of Pyrimidines and Hydantoin Formation

The chemical stability of DNA is finite, and it is susceptible to damage from reactive oxygen species (ROS) generated during normal metabolic activities or from external factors. nih.gov This oxidative damage can lead to the formation of numerous modified bases, including hydantoin derivatives, which can disrupt normal cellular processes if not repaired. nih.govplos.orgnih.gov

The oxidative degradation of pyrimidine bases, such as thymine (B56734) and cytosine, is a primary route to the formation of hydantoins within DNA. The process is initiated by an attack on the C5-C6 double bond of the pyrimidine ring. nih.govplos.org This initial oxidation step generates unstable intermediates, including thymine glycol and uracil (B121893) glycol. nih.govplos.org These glycolic products can then undergo further degradation, leading to the contraction of the pyrimidine ring and the formation of various hydantoin lesions. nih.govplos.org

Among the most significant products of pyrimidine oxidation are 5-hydroxyhydantoin (B43812) (5OH-Hyd) and 5-hydroxy-5-methylhydantoin (B43818) (5OH-5Me-Hyd). nih.govplos.orgnih.gov Research has established that 5OH-Hyd is a major oxidation product of cytosine, while 5OH-5Me-Hyd is a principal product of thymine oxidation. nih.govplos.orgnih.gov The formation of these lesions is promoted by exposure to a variety of oxidizing agents, notably including hydroxyl radicals (•OH) generated by ionizing radiation. nih.govplos.org

Further studies on the oxidation of 2'-deoxycytidine (B1670253) (dCyd) have shown that it yields a complex mixture of products, including 5-hydroxy-2'-deoxycytidine (B120496) (5-oh-dCyd) and 5-hydroxy-2'-deoxyuridine (B1206715) (5-oh-dUrd). acs.org The subsequent oxidation of these intermediates leads to the formation of N1-(2-deoxy-β-d-erythro-pentofuranosyl)-5-hydroxyhydantoin (5-oh-dHyd). acs.org This hydantoin product can exist in a reversible equilibrium with its α-hydroxy-ketone isomer, N1-(2-deoxy-β-d-erythro-pentofuranosyl)-5-hydroxyimidazolidine-2,5-dione (iso-4-oh-dHyd), adding another layer of complexity to the degradation pathway. acs.org

Precursor PyrimidineMajor Hydantoin Oxidation Product
Cytosine5-Hydroxyhydantoin (5OH-Hyd)
Thymine5-Hydroxy-5-methylhydantoin (5OH-5Me-Hyd)

DNA Repair Pathways Involving Hydantoins

The presence of hydantoin lesions in DNA can block the progression of DNA polymerases, leading to mutations or cell death. plos.orgnih.gov To counteract this threat, cells have evolved sophisticated DNA repair mechanisms. Two major, overlapping pathways are responsible for the removal of such oxidative base damage: Base Excision Repair (BER) and Nucleotide Incision Repair (NIR). nih.govplos.orgnih.gov These pathways can work in concert, sometimes competing and sometimes providing a backup for one another, to ensure the efficient removal of hydantoin lesions and maintain genomic integrity. plos.orgnih.gov

Base Excision Repair (BER) is the principal pathway for correcting small, non-helix-distorting base lesions, which include many forms of oxidative damage. wikipedia.org The process is initiated by a class of enzymes known as DNA glycosylases. These enzymes scan the DNA, recognize specific damaged bases, and catalyze the cleavage of the N-glycosidic bond that links the damaged base to the sugar-phosphate backbone, thereby excising the lesion. wikipedia.org

Hydantoin derivatives are well-established substrates for the BER pathway. wikipedia.orgnih.gov Both bacterial and yeast DNA glycosylases have been shown to efficiently excise hydantoins. plos.orgnih.gov In human cells, a number of DNA glycosylases exhibit redundant activity on hydantoin residues, including NTH1 (Endonuclease III-like protein 1), NEIL1 (Nei-like DNA glycosylase 1), and NEIL2 (Nei-like DNA glycosylase 2). nih.govplos.orgnih.gov Research indicates that NTH1 is a major DNA glycosylase activity for these lesions in HeLa cell extracts. plos.orgnih.gov The NEIL1 protein is particularly robust in its ability to remove various hydantoin lesions, including the guanine (B1146940) oxidation products guanidinohydantoin (B12948520) and spiroiminodihydantoin. wikipedia.orgnih.gov

Nucleotide Incision Repair (NIR) provides an alternative, DNA glycosylase-independent mechanism for removing base damage. nih.govplos.org In the NIR pathway, an AP (apurinic/apyrimidinic) endonuclease directly incises the phosphodiester backbone of the DNA strand immediately 5' to the site of the damaged base. nih.govplos.org This action creates a nick with a conventional 3'-hydroxyl (3'-OH) end and a 5'-dangling damaged nucleotide, providing a suitable primer terminus for DNA polymerase to initiate repair synthesis. nih.govplos.org

Studies have demonstrated that pyrimidine-derived hydantoins are substrates for the NIR pathway. plos.orgresearchgate.net Bacterial, yeast, and human AP endonucleases are all capable of incising duplex DNA adjacent to 5OH-Hyd and 5OH-5Me-Hyd lesions, thereby initiating their removal via NIR. nih.govplos.orgnih.gov The entire NIR pathway for these hydantoin lesions has been successfully reconstituted in vitro using purified human repair proteins, confirming its viability as a complete repair route. plos.orgnih.gov

The removal of hydantoin lesions from DNA is a coordinated effort involving a suite of specialized enzymes from both the BER and NIR pathways.

AP Endonucleases in NIR: The key initiators of the NIR pathway for hydantoins are the AP endonucleases. In humans, the primary enzyme is APE1 (AP Endonuclease 1). nih.govplos.org Its counterparts in bacteria and yeast are Nfo (Endonuclease IV) and Apn1, respectively. plos.orgresearchgate.net The critical role of APE1 is underscored by experiments showing that its depletion in human HeLa cells leads to the abolishment of NIR activity on hydantoin lesions. plos.orgnih.gov The APE1-initiated repair process involves incision 5' to the hydantoin, followed by DNA polymerase β (POLβ) synthesizing a new DNA strand. This displaces the damaged nucleotide as part of a "flap," which is then cleaved by Flap endonuclease 1 (FEN1). Finally, DNA ligase I (LIG1) seals the remaining nick to restore the integrity of the DNA strand. nih.govplos.org

DNA Glycosylases in BER: In the BER pathway, a variety of DNA glycosylases recognize and excise hydantoin lesions.

Human Glycosylases: NTH1, NEIL1, and NEIL2 are the primary human enzymes responsible for this activity. nih.govplos.orgnih.gov Kinetic analyses show that these enzymes efficiently process hydantoin lesions. nih.gov NEIL1, in particular, is a versatile enzyme capable of removing hydantoins from various DNA contexts, not just standard duplex DNA. wikipedia.org

Bacterial Glycosylases: In E. coli, enzymes such as Nth (Endonuclease III) and Nei (Endonuclease VIII) are major DNA glycosylases that incise DNA at hydantoin sites. nih.govoup.com Kinetic studies have revealed that for an enzyme like E. coli Endonuclease III, 5OH-Hyd and 5OH-5Me-Hyd are significantly better substrates than other well-known oxidized pyrimidines like 5-hydroxycytosine. nih.gov

This redundancy and overlap between the BER and NIR pathways ensure a robust defense against the mutagenic potential of hydantoin DNA damage.

Repair PathwayKey Initiating Enzyme ClassHuman Enzymes InvolvedBacterial Enzymes Involved
Base Excision Repair (BER) DNA GlycosylasesNTH1, NEIL1, NEIL2Nth, Nei, Fpg
Nucleotide Incision Repair (NIR) AP EndonucleasesAPE1Nfo

Q & A

Basic Research Questions

Q. How can researchers synthesize (S)-5-Methylhydantoin with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis typically involves chiral precursors or catalysts. For example, asymmetric alkylation of hydantoin derivatives using chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can yield the (S)-enantiomer. Post-synthesis, validate enantiopurity via chiral HPLC or polarimetry. Ensure rigorous purification via recrystallization or column chromatography to remove diastereomeric byproducts .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1^1H/13^13C NMR to confirm molecular structure and stereochemistry.
  • Chromatography : HPLC with a chiral column to assess enantiomeric excess.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic stability.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
    Cross-reference data with literature to validate identity .

Q. How should researchers design stability studies for this compound under varying conditions?

  • Methodological Answer : Conduct accelerated degradation studies:

  • pH Variability : Expose the compound to buffers (pH 1–12) and monitor hydrolysis via HPLC.
  • Thermal Stress : Store samples at 40–60°C and quantify degradation products.
  • Light Exposure : Use UV/vis spectroscopy to assess photolytic decomposition.
    Statistical tools like ANOVA can identify significant degradation pathways .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:

  • Frontier molecular orbitals (HOMO-LUMO gaps) for reactivity predictions.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
    Validate models by comparing computed IR/Raman spectra with experimental data .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Perform a systematic review (PRISMA guidelines):

  • Meta-Analysis : Aggregate data from studies, adjusting for variables like solvent polarity or assay protocols.
  • Sensitivity Analysis : Identify outliers due to methodological biases (e.g., cell line variability).
  • In Silico Docking : Compare binding affinities across protein isoforms to explain activity discrepancies .

Q. How can researchers manage sensitive data while publishing studies on this compound?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Supplemental Information : Deposit raw NMR/MS spectra in repositories like Zenodo or Figshare.
  • Anonymization : For in vivo studies, remove identifiers and use pseudonyms for patient/animal data.
    Reference institutional guidelines for ethical data sharing .

Q. What regulatory considerations apply to this compound in non-cosmetic research?

  • Methodological Answer :

  • Safety Protocols : Refer to SDS guidelines for handling (e.g., PPE requirements, fume hood use).
  • Compliance : Align with REACH regulations for chemical storage and disposal.
  • Documentation : Maintain detailed logs of synthesis batches and purity certificates for regulatory audits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.